molecular formula C3H6O2<br>C3H6O2<br>CH3CH2COOH<br>CH3CH2COOH B1679646 Propionic acid CAS No. 79-09-4

Propionic acid

Cat. No. B1679646
CAS RN: 79-09-4
M. Wt: 74.08 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-N
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Description

Propionic acid, also known as propanoic acid, is a simple organic compound with the chemical formula C3H6O2 . It is a colorless, oily liquid with a pungent and unpleasant odor . Propionic acid is a carboxylic acid, and it is a naturally occurring compound found in various plant and animal tissues .


Synthesis Analysis

Propionic acid is produced industrially by hydrocarboxylation of ethylene in the presence of nickel carbonyl as a catalyst . In recent years, there has been a growing interest in the bioproduction of propionic acid by Propionibacterium . The hydrolysis of propionic anhydride (PA) has been studied as a model reaction .


Molecular Structure Analysis

The molecular formula of propionic acid is C3H6O2 . The crystal structure of propionic acid reveals that PA crystals are monoclinic with space group P 2 1 / c .


Chemical Reactions Analysis

The hydrolysis reactions of propionic anhydride have been frequently used as important model reactions for thermal hazard study . The reaction mechanism of anhydride hydrolysis proceeds via three irreversible steps: addition, elimination, and proton transfer to solvent .


Physical And Chemical Properties Analysis

Propionic acid is a colorless liquid with a sharp rancid odor . It produces irritating vapor . It is a short-chain saturated fatty acid comprising ethane attached to the carbon of a carboxy group .

Scientific Research Applications

Microbial Production and Optimization

Propionic acid (PA) is produced through microbial fermentation, finding applications in various industries including food, cosmetics, plastics, and pharmaceuticals. The production process involves various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Research has focused on optimizing energy-efficient microbial pathways for propionic acid production, considering factors like yield, productivity, and purification costs. Recent advances in metabolic engineering and genome shuffling are enhancing the biological production of propionic acid, making it a viable alternative to chemical synthesis from petroleum-based feedstock (Gonzalez-Garcia et al., 2017; Eş et al., 2017; Liu et al., 2012).

Agricultural and Dairy Applications

Propionic acid plays a significant role in dairy cow nutrition, with studies analyzing the factors affecting rumen acetic acid to propionic acid ratio. This information is crucial for producers and technicians in the dairy industry, helping in nutrition management and optimizing dairy cow health (Wang Juanqin & Li Shuqin, 2010).

Renewable Feedstocks and Bioreactors

The use of renewable feedstocks like Jerusalem artichoke hydrolysate and sugarcane bagasse hydrolysate for propionic acid production has been explored. Employing fibrous-bed bioreactors (FBB) and immobilized-cell fermentation techniques, researchers have achieved higher propionic acid concentrations and productivity, demonstrating the feasibility of economically viable production from renewable sources (Zhu et al., 2012; Liang et al., 2012).

Metabolic Engineering and Acid Tolerance

Understanding and enhancing the acid tolerance of microbial strains used in propionic acid production is crucial. Proteomics and metabolomics analyses of Propionibacterium acidipropionici have revealed insights into the molecular mechanisms underlying acid tolerance. These findings are instrumental in developing strategies for metabolic engineering to improve propionic acid production efficiency (Guan et al., 2014; Guan et al., 2015).

Economic Viability and Industrialization

Research has been conducted to develop economically viable and industrially feasible routes for propionic acid production. This includesusing industrial-grade media components and optimizing fermentation processes to balance productivity, yield, and cost. Studies also focus on improving the efficiency of the fermentation process, such as by enhancing cell density and using cost-effective feedstocks like soy molasses, demonstrating the potential for large-scale bioproduction of propionic acid (Yang et al., 2018; Wang et al., 2015; Stowers et al., 2014).

Applications in Food Preservation and Quality Control

Propionic acid is extensively used as a preservative in food, particularly in bakery products. Research into its effectiveness and safety has led to the development of methods for routine screening and quantification in food products. Studies also explore encapsulation techniques for controlled release in biodegradable films, enhancing its effectiveness as an antifungal agent in agricultural products (Scharinger et al., 2021; Poverenov et al., 2013).

Alternative to Antibiotics in Animal Feed

Propionic acid is recognized as an effective alternative to antibiotics in poultry diets. It functions as a fungicide and bactericide, enhancing animal growth and health by modulating gastrointestinal microflora. Its use is considered safe and efficient in controlling pathogens like Salmonella in animal feed (Haque et al., 2012).

Extraction and Separation Processes

Advances in extraction and separation processes for propionic acid from industrial waste streams and fermentation mediums are crucial for its sustainable production. The use of ionic liquids and extractants in reactive extraction processes has been optimized, demonstrating high extraction efficiencies and indicating potential for industrial applications (Ayan et al., 2020).

Pathway Engineering for Enhanced Production

Pathway engineering in microorganisms like Propionibacterium jensenii has been undertaken to improve propionic acid production. By overexpressing specific genes and deleting others, researchers have managed to block by-product synthesis and enhance propionic acid yields, contributing to more efficient bioprocesses (Liu et al., 2016).

Safety And Hazards

Propionic acid is flammable and may be corrosive to metals . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

propanoic acid
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InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
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InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
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Molecular Formula

C3H6O2, Array, CH3CH2COOH
Record name PROPIONIC ACID
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Related CAS

557-28-8 (zinc salt)
Record name Propionic acid [NF]
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DSSTOX Substance ID

DTXSID8025961, DTXSID001015846
Record name Propionic acid
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Molecular Weight

74.08 g/mol
Source PubChem
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Physical Description

Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999), Liquid; Other Solid, Colourless or slightly yellowish, oily liquid with a slightly pungent odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH], Liquid, OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., oily liquid/slightly pungent, rancid odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor., Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.]
Record name PROPIONIC ACID
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Record name Propanoic acid
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Source EU Food Improvement Agents
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Record name Propionic acid
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Boiling Point

285.3 °F at 760 mmHg (NTP, 1992), 141.1 °C, 141 °C, 286 °F
Record name PROPIONIC ACID
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Record name Propanoic acid
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Record name PROPIONIC ACID
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Flash Point

130 °F (NTP, 1992), 52 °C, 126 °F (52 °C) (Closed cup), 54 °C c.c., 57 °C o.c., 126 °F
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Record name PROPIONIC ACID
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page., Sol in alcohol, ether, chloroform., Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform, In water, 1.0X10+6 mg/L at 25 °C /miscible/, 1000.0 mg/mL, Solubility in water: very good, miscible with water, alcohol, organic solvents, Miscible
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Record name Propanoic acid
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Record name Propionic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.993 g/cu cm at 20 °C, DENSITY OF SATURATED AIR: 1.02 (AIR= 1), Critical density: 0.315 g/ml, Relative density (water = 1): 0.99, 0.993-0.997 (20°/20°), 0.99
Record name PROPIONIC ACID
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Record name PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.6, 2.56
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Vapor Pressure

2.9 mmHg at 68 °F ; 10 mmHg at 103.5 °F (NTP, 1992), 3.53 [mmHg], Vapor pressure: 3.3 mm Hg at 27.6 °C, Vapor pressure: 20 mmHg at 125 °F, 3.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 390, 3 mmHg
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Mechanism of Action

The metabolic fate of propionates varies in different microorganisms. Some have enzyme systems that can convert succinate to propionyl-coenzyme A and through various further steps to propionate, CO2, or propionyl phoshpate. Still others can convert propionic acid to B-alanine or directly to CO2. Whatever the case, the inhibiting effect for microbials is likely related to competition with acetate in the acetokinase system, to the blockage of pyruvate conversion to acetyl-coenzyme A and to interference with B-alanine in pantothenic acid syntheses. Moreover, other studies suggest the antimicrobial activity of propionic acid revolves around its ability to reduce the pH of its immediate environment to levels of acidity that are harmful to pathogenic microbes as well as its ability to dissociate such that its lipid soluble undissociated form is capable of entering microbial cells. Additionally, there are also studies that suggest that propionic acid's antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative.
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Product Name

Propionic Acid

Color/Form

Colorless, oily liquid [Note: A solid below 5 degrees F], Clear, colorless liquid

CAS RN

79-09-4, 68937-68-8, 68990-37-4
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Melting Point

-6.7 °F (NTP, 1992), -21.5 °C, -20.7 °C, -21 °C, -6.7 °F, 5 °F
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Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
[Compound]
Name
polyester
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Name
polyacrylonitrile
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
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Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionic acid
Reactant of Route 2
Propionic acid
Reactant of Route 3
Propionic acid
Reactant of Route 4
Propionic acid
Reactant of Route 5
Propionic acid
Reactant of Route 6
Propionic acid

Citations

For This Compound
325,000
Citations
H Sa'ad, MP Peppelenbosch, H Roelofsen… - … et Biophysica Acta (BBA …, 2010 - Elsevier
… Here we argue that propionic acid is an important link in the nutrition, microbiome and physiology … Together, it is fair to say that propionic acid is likely to interact with host physiology. …
Number of citations: 613 www.sciencedirect.com
I Eş, AM Khaneghah, SMB Hashemi, M Koubaa - Biotechnology letters, 2017 - Springer
… Propionic acid and its derivatives are considered “Generally Recognized As Safe” food … of important biotechnological aspects of propionic acid production using recent technologies …
Number of citations: 66 link.springer.com
RA Gonzalez-Garcia, T McCubbin, L Navone… - Fermentation, 2017 - mdpi.com
… Propionic acid (propionate) is a commercially valuable carboxylic acid produced through microbial fermentation. Propionic acid is mainly used in the food industry but has recently found …
Number of citations: 205 www.mdpi.com
CC Stowers, BM Cox… - Journal of Industrial …, 2014 - academic.oup.com
… Propionic acid (PA) is a short-chain fatty acid that is … Currently, the vast majority of propionic acid is manufactured through … Market demand for propionic acid is currently ~300 kta in both …
Number of citations: 63 academic.oup.com
P Boyaval, C Corre - Le Lait, 1995 - lait.dairy-journal.org
… - Propionic acid and its salts are widely used in industry and … of biological propionic acid production. From the low … by this propionic acid bacteria led only to propionic acid with no …
Number of citations: 122 lait.dairy-journal.org
V Ranaei, Z Pilevar, AM Khaneghah… - Food technology and …, 2020 - ncbi.nlm.nih.gov
… biotechnological aspects of propionic acid production as a … Then, we provide a summary of important propionic acid … for the extraction and analysis of propionic acid and put forward …
Number of citations: 32 www.ncbi.nlm.nih.gov
FJ Strieter, DH Templeton, RF Scheuerman… - Acta …, 1962 - scripts.iucr.org
… The structure of propionic acid crystals has been determined … Propionic acid molecules occur in the crystal as centric and … - tions of the structure of propionic acid. The two determinations …
Number of citations: 112 scripts.iucr.org
SHG Allen, RW Kellermeyer, RL Stjernholm… - Journal of …, 1964 - Am Soc Microbiol
… The role of these enzymes in the propionic acid fermentation as well as the possible mechanism responsible for the high yields of adenosine triphosphate from glucose are considered. …
Number of citations: 236 journals.asm.org
DH Hettinga, GW Reinbold - Journal of Food Protection, 1972 - Elsevier
… system seemed sufficiently ·active to produce propionic acid from succinate at a rate comparable to the rate of production of propionic acid from pyruvate. Barker and Lipmann (14) …
Number of citations: 200 www.sciencedirect.com
L Liu, Y Zhu, J Li, M Wang, P Lee, G Du… - Critical reviews in …, 2012 - Taylor & Francis
Propionic acid (PA) is an important building block chemical and finds a variety of applications in organic synthesis, food, feeding stuffs, perfume, paint and pharmaceutical industries. …
Number of citations: 114 www.tandfonline.com

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